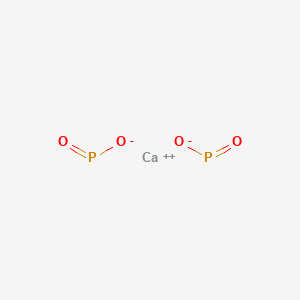

Calciumphosphinat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Calcium phosphate can be produced by chemical precipitation by reacting calcium carbonate (CaCO3) from a material containing CaCO3 with HCl and then reacting again with Na2HPO4 and calcium phosphate Ca3(PO4)2 is obtained . In a study, raw materials used for blood clamshells waste . The synthesis processes were developed based on the investigations of thermal phenomena (TGA-DSC analysis) that can occur during thermal treatments .

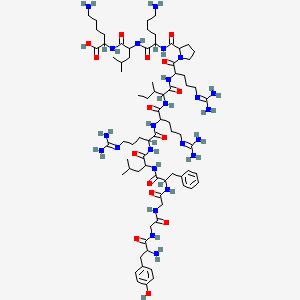

Molecular Structure Analysis

Calcium phosphates are important materials in the fields of biology, geology, industry, medicine, and dentistry. Their formation, functions, and applications depend on their structure, composition, solubility, and stability . Hydroxyapatite (HA), the main mineral phase of mammalian tooth enamel and bone, originates in body fluids from amorphous calcium phosphate (ACP). ACP presents short-range order in the form of small domains with size of 0.9 nm and chemical formula Ca 9 (PO 4) 6, known as Posner’s clusters .

Chemical Reactions Analysis

The complex dehydroxylation kinetics of calcium phosphate biomaterial CaHPO 4 was investigated using non-isothermal thermogravimetry/differential thermal analysis and multi-peak fitting method, under air flow at different heating rates . Calcium phosphate-based biomaterials gained much interest in recent decades because of their several medical applications, in particular as bone substitutes .

Physical And Chemical Properties Analysis

Calcium phosphates are important materials in the fields of biology, geology, industry, medicine, and dentistry. Their formation, functions, and applications depend on their structure, composition, solubility, and stability . Calcium phosphate is known to be a “super material” with improved biological qualities such as bioactivity, biodegradability, cellular function, and osteoconduction .

Applications De Recherche Scientifique

Bone Repair and Reconstruction

Calcium phosphate bone cement (CPC) is a well-known material for bone repair due to its biocompatibility, degradability, and ability to fill various bone defects. However, its low osteoinductive capacity limits its application. Researchers have developed magnesium malate-modified CPC (MCPC), which significantly enhances compressive strength, reduces setting time, and improves disintegration resistance. MCPC steadily releases magnesium ions, promoting cell proliferation without causing apoptosis. In vivo experiments using a minipig vertebral bone defect model showed that MCPC increases bone volume fraction, bone density, new bone formation, and proportion of mature bone compared to CPC. MCPC exhibits good biocompatibility and has potential for clinical use in bone defect repair .

Nanostructured Calcium Phosphates (NCaPs) as Nanocarriers

Nanostructured calcium phosphates (NCaPs) are promising nanocarriers for drug, gene, and protein delivery. Due to their high specific surface area, NCaPs can efficiently encapsulate and release therapeutic agents. Researchers explore their use in targeted drug delivery, gene therapy, and regenerative medicine. The unique properties of NCaPs make them attractive candidates for biomedical applications .

Combination with Healing Agents

Calcium phosphate materials have been combined with various healing agents to enhance their efficacy. Coating, cement, and scaffold forms of calcium phosphate have been studied in conjunction with growth factors, stem cells, and other bioactive molecules. These combinations aim to improve bone regeneration and tissue repair .

Mécanisme D'action

Target of Action

Calciumphosphinat primarily targets the calcium and phosphate regulation within the human body . These minerals are essential for maintaining nerve communication, muscle function, and the formation and restoration of bones . The regulation of calcium and phosphate results from the interactions of three hormones: parathyroid hormone, calcitonin, and vitamin D .

Mode of Action

Calciumphosphinat interacts with its targets by providing a source of calcium and phosphate ions . The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis .

Biochemical Pathways

Calciumphosphinat affects the biochemical pathways related to calcium and phosphate regulation. The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . The regulation of calcium and phosphate results from the interactions of three hormones: parathyroid hormone, calcitonin, and vitamin D .

Pharmacokinetics (ADME Properties)

It is known that calcium phosphate reacts with acid in the stomach to raise the ph . In toothpaste and systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis

Result of Action

The molecular and cellular effects of Calciumphosphinat’s action involve the provision of calcium and phosphate ions, which are essential for various biological processes. These ions play a crucial role in intracellular signaling, membrane integrity, and skeletal biomineralization . Calcium ions, for instance, are involved in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Calciumphosphinat. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota are among the endogenous factors . Exogenous factors include dietary modifications with particular nutrients and pharmacological treatment . These factors can affect the bioavailability and effectiveness of Calciumphosphinat in the body.

Safety and Hazards

Orientations Futures

Calcium phosphate is a kind of eco-friendly biodegradable material chemically similar to human hard tissue like bone and teeth and is highly biocompatible . Calcium phosphate nanoparticles represent promising materials for use as non-viral vectors for gene therapy in bone tissue engineering applications due to their many favorable properties, including biocompatibility, osteoinductivity, osteoconductivity, and strong affinity for binding to nucleic acids .

Propriétés

InChI |

InChI=1S/Ca.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITFOGPYONJRNO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

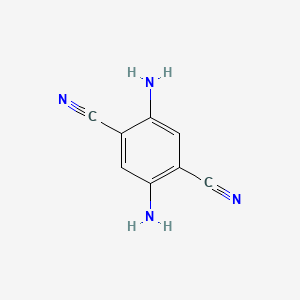

Canonical SMILES |

[O-]P=O.[O-]P=O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052531 |

Source

|

| Record name | Calcium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calciumphosphinat | |

CAS RN |

7789-79-9 |

Source

|

| Record name | Calcium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)